Chalepensin

Description

Structure

3D Structure

Properties

IUPAC Name |

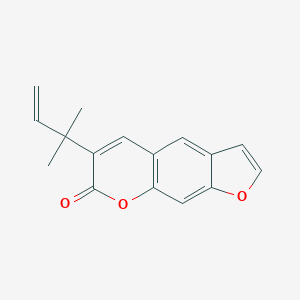

6-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-4-16(2,3)12-8-11-7-10-5-6-18-13(10)9-14(11)19-15(12)17/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCCCUNGXGKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157153 | |

| Record name | 3-(alpha,alpha-Dimethylallyl)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-03-9 | |

| Record name | Chalepensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13164-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(alpha,alpha-Dimethylallyl)psoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(alpha,alpha-Dimethylallyl)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalepensin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU8MP93CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of Chalepensin

Spectroscopic and Spectrometric Elucidation Techniques for Chalepensin

The structural elucidation of this compound is accomplished using various spectroscopic methods that provide detailed information about its molecular structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are crucial for determining the precise arrangement of atoms within the molecule, confirming the furanocoumarin skeleton and the specific prenylation pattern.

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern of this compound, which aids in its identification. The molecular formula of this compound is C₁₆H₁₄O₃, and it has a molar mass of 254.285 g·mol⁻¹. wikipedia.org

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are essential for separating this compound from the complex mixture of compounds found in plant extracts and for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used method for the separation and quantification of this compound in plant extracts. It offers high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique for the analysis of this compound. researchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the definitive identification of the compound based on its retention time and mass spectrum.

Table 1: Plant Sources of this compound

| Family | Genus | Species | Reference |

|---|---|---|---|

| Rutaceae | Ruta | Ruta chalepensis L. | encyclopedia.pub, wikipedia.org, nih.gov |

| Rutaceae | Ruta | Ruta angustifolia Pers. | encyclopedia.pub, nih.gov |

| Rutaceae | Ruta | Ruta graveolens L. | encyclopedia.pub, wikipedia.org |

| Rutaceae | Ruta | Ruta montana (L.) L. | encyclopedia.pub, wikipedia.org |

| Rutaceae | Boenninghausenia | Boenninghausenia albiflora var. japonica (Hook.) Rchb. Ex Meisn. | encyclopedia.pub, nih.gov |

| Rutaceae | Boenninghausenia | Boenninghausenia sessilicarpa H. Lev. | encyclopedia.pub, nih.gov |

| Rutaceae | Clausena | Clausena anisata (Willd.) Hook. F. ex Benth. | encyclopedia.pub, nih.gov |

| Rutaceae | Esenbeckia | Esenbeckia alata (Karst & Triana) Tr. & Pl. | encyclopedia.pub, nih.gov |

Quantitative Assessment of this compound Content in Diverse Plant Parts and Growth Cycles

The concentration and distribution of this compound within the plant are not uniform, varying significantly between different organs and throughout the plant's life cycle. Research into the phytochemical profile of plants, particularly from the Ruta genus, has provided insights into where and when this compound is most abundant.

Detailed analysis has confirmed the presence of this compound in various parts of the plant, including the roots, stems, leaves, and fruits. wikipedia.orgmdpi.com Chloroform extracts of the root, stem, and leaf of Ruta graveolens have all yielded the furanocoumarin this compound. wikipedia.org While its presence is widespread throughout the plant, the relative concentration differs. Studies on furanocoumarins in general indicate a pattern of accumulation, with fruits typically containing the highest concentrations, followed by leaves, roots, and stems. sciencepub.net One study quantified the amount of this compound in an aqueous extract of the aerial parts of rue, finding approximately 87 ± 1 μg of this compound per 1 gram of the extract. nih.gov

The phenological stage of the plant plays a critical role in the concentration of furanocoumarins. sciencepub.net For instance, research on Ruta graveolens has shown that the total furanocoumarin content is high in the shoots harvested three months after sowing and in the fruits during the plant's second year. cdnsciencepub.comresearchgate.net In both cases, the total furanocoumarin content was approximately 0.9% of the dry matter. cdnsciencepub.com Conversely, harvesting the shoots in the second year yielded a lower total furanocoumarin content of about 0.4%. cdnsciencepub.com This suggests that the biosynthesis and accumulation of these compounds, including this compound, are closely linked to the plant's developmental processes, such as vegetative growth, flowering, and fruiting. researchgate.net

The following tables summarize the research findings on the distribution and varying content of this compound and related compounds.

Table 1: Presence of this compound in Different Plant Parts of Ruta graveolens

| Plant Part | Presence Confirmed | Notes |

|---|---|---|

| Roots | Yes | This compound has been isolated from root extracts. wikipedia.orgsciencepub.net |

| Stems | Yes | This compound has been isolated from stem extracts. wikipedia.org |

| Leaves | Yes | This compound has been isolated from leaf extracts. wikipedia.org |

| Aerial Parts (general) | Yes | An aqueous extract contained 87 ± 1 μg of this compound per gram of extract. nih.gov |

| Fruits | Yes | Generally contain the highest concentration of furanocoumarins. sciencepub.net |

| Flowers | Yes | this compound is distributed in the flowers. mdpi.com |

Table 2: Variation in Furanocoumarin Content in Ruta graveolens Based on Growth Stage and Plant Part

| Plant Material | Growth/Harvest Time | Total Furanocoumarin Content (% of Dry Matter) |

|---|---|---|

| Shoots | 3 months after sowing | ~0.9% |

| Shoots | Second year | ~0.4% |

| Fruits | Second year | ~0.9% |

This table reflects total furanocoumarin content, which includes this compound, as detailed studies often quantify the entire group of these related compounds. cdnsciencepub.comresearchgate.net

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 10099 |

| Psoralen (B192213) | 6199 |

| Bergapten (B1666803) | 2355 |

| Xanthotoxin | 5707 |

| Isopimpinellin (B191614) | 4826 |

| Rutamarin | 10214 |

| Umbelliferone (B1683723) | 5281426 |

| Scopoletin | 5280460 |

| Rutacultin | 6439006 |

| Skimmianine | 10300 |

| Kokusaginine | 72413 |

| 6-Methoxydictamnine | 442533 |

| Edulinine | 108035 |

Biosynthesis of Chalepensin

Precursor Compounds and Established Enzymatic Pathways in Chalepensin Biosynthesis

The biosynthetic journey to this compound begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. nih.govuni.lu This initial precursor enters the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. uni.luwikipedia.org

Through a sequence of enzymatic reactions, L-phenylalanine is converted into the simple coumarin (B35378), umbelliferone (B1683723). nih.govwikipedia.org This process involves several key intermediates, including trans-cinnamic acid and p-coumaric acid. nih.govwikipedia.org The primary enzymes guiding these initial steps are phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to cinnamic acid, and cinnamate (B1238496) 4-hydroxylase (C4H), which hydroxylates cinnamic acid to form p-coumaric acid. uni.lu Further enzymatic modifications, including the action of 4-coumarate-CoA ligase (4CL), lead to the formation of the umbelliferone core. uni.luwikipedia.org The subsequent prenylation step, crucial for furanocoumarin formation, utilizes a prenyl donor from the mevalonate (B85504) pathway. wikipedia.orgwikipedia.org

Role of Umbelliferone in the Biogenesis of Furanocoumarins, including this compound

Umbelliferone, also known as 7-hydroxycoumarin, stands as the central and pivotal precursor for the biosynthesis of all furanocoumarins, a class of compounds to which this compound belongs. wikipedia.orgwikipedia.orgguidetopharmacology.org The formation of these more complex coumarins hinges on the prenylation of the umbelliferone molecule. nih.govwikipedia.org This step represents a significant branching point, diverting umbelliferone from the pathway of simple coumarins into the more elaborate furanocoumarin and dihydrofuranocoumarin synthetic routes. guidetopharmacology.org For the creation of linear furanocoumarins, the prenylation event specifically occurs at the C-6 position of the umbelliferone skeleton. wikipedia.org

Specific Enzymatic Steps and Regulatory Mechanisms Governing this compound Formation

The formation of this compound is a sophisticated process involving specific enzymes and precursor molecules. The biosynthesis proceeds through the prenylation of umbelliferone, with prenyltransferases being the key enzymes involved. nih.govwikipedia.org In the plant Ruta graveolens, a 6-prenyltransferase has been identified as a plastidic enzyme that catalyzes the attachment of a dimethylallyl group to the C-6 position of the coumarin core. nih.govwikipedia.org This prenylation, which uses dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor, is followed by an oxidative cyclization with the adjacent hydroxyl group at C-7, forming a dihydrofuran ring. nih.govwikipedia.org

This results in the formation of the dihydrofuranocoumarin Chalepin (B78595), which is the direct precursor to this compound. nih.govwikipedia.org The final step in the biosynthesis is the oxidation of Chalepin. This reaction converts the dihydrofuran ring of Chalepin into the furan (B31954) ring characteristic of this compound. nih.govwikipedia.org This oxidative conversion is analogous to the well-studied transformation of marmesin (B225713) into psoralen (B192213) in the biosynthesis of other linear furanocoumarins. nih.govwikipedia.orgwikipedia.org While this general pathway is established, the literature notes that specific regulatory mechanisms governing this compound formation remain an area with limited detailed information. wikipedia.org

Biogenetic Relationship and Interconversion with Related Coumarins (e.g., Chalepin)

This compound shares a close and direct biogenetic link with the dihydrofuranocoumarin, Chalepin. wikipedia.orgfishersci.co.uk Chalepin serves as the immediate precursor in the biosynthetic pathway, with this compound being formed through its subsequent oxidation. nih.govwikipedia.org This transformation involves the conversion of the dihydrofuran moiety in Chalepin to the furan ring found in this compound, a process that mirrors the marmesin to psoralen conversion in other furanocoumarin pathways. nih.govwikipedia.orgwikipedia.org

Another related coumarin is rutamarin, which is an acetylated form of Chalepin (acetyl-chalepin). nih.govwikipedia.org This indicates that simple enzymatic modifications of Chalepin can lead to other related natural products within the plant. The interconversion highlights a common metabolic grid in the biosynthesis of these specialized coumarins in the Rutaceae family.

Biological Activities of Chalepensin: Rigorous in Vitro and in Vivo Investigations

Antiparasitic and Anthelmintic Activities of Chalepensin

This compound, a furanocoumarin primarily isolated from plants of the Ruta genus, has demonstrated significant potential as an antiparasitic and anthelmintic agent in various scientific investigations. nih.govljmu.ac.uk Its efficacy has been evaluated against a range of parasites, from single-celled protozoans to more complex helminths. nih.govmdpi.com

Efficacy of this compound Against Protozoan Pathogens

Entamoeba histolytica is the protozoan parasite responsible for amoebiasis, a significant health concern in many developing nations. mdpi.com Research has shown that this compound exhibits inhibitory activity against the trophozoite stage of E. histolytica. In a bioassay-guided fractionation of methanolic extracts from Ruta chalepensis, this compound was identified as a principal bioactive compound with antiprotozoal properties. nih.gov

Studies have reported that this compound demonstrates significant growth inhibition of E. histolytica trophozoites. ljmu.ac.uk At a concentration of 150 µg/mL, this compound showed over 90% growth inhibition. ljmu.ac.uk The IC50 value, which represents the concentration required to inhibit 50% of the parasite's growth, has been reported to be 45.95 µg/mL. mdpi.comsemanticscholar.org Another study reported an IC50 value of 38.71 µg/mL. ljmu.ac.uk Comparatively, the crude methanolic extract of R. chalepensis showed an IC50 of 60.07 µg/mL. mdpi.comnih.gov

The antiparasitic activity of plants containing this compound, such as Ruta chalepensis, has been noted against various other protozoa. mdpi.com Reports indicate activity against Plasmodium berghei, a parasite that causes malaria in rodents, and Leishmania species, the causative agents of leishmaniasis. mdpi.commdpi.comsemanticscholar.org However, specific studies detailing the direct efficacy and inhibitory concentrations of isolated this compound against these other protozoan species are less documented compared to the research on E. histolytica.

Nematocidal Activity of this compound Against Helminths

Strongyloides venezuelensis, a nematode parasite of rats, is often used as a laboratory model for the human pathogen Strongyloides stercoralis. mdpi.comresearchgate.net this compound has demonstrated significant nematocidal activity against both the infective third-stage larvae (L3) and adult stages of S. venezuelensis in vitro. mdpi.com

In vitro studies have shown that this compound is effective in a time-dependent manner. mdpi.com For infective L3 larvae, the mean lethal concentration (LC50) was determined to be 3.9 µg/mL after 72 hours of exposure. mdpi.comresearchgate.netnih.gov Against adult female worms, this compound exhibited an LC50 of 16.8 µg/mL at the same time point. mdpi.comresearchgate.netnih.gov Morphological changes observed through scanning electron microscopy revealed that this compound caused the formation of protuberances across the parasite's body, indicating damage to the cuticle. mdpi.comresearchgate.net

The efficacy of this compound has been compared to other known anthelmintic compounds, including ivermectin and another compound from Ruta chalepensis, graveoline. mdpi.com

In studies against S. venezuelensis, this compound consistently showed superior or comparable activity. The activity of this compound against infective L3 larvae was found to be similar to that of ivermectin. mdpi.com When compared to graveoline, this compound demonstrated significantly higher nematocidal activity against both larval and adult stages of S. venezuelensis. mdpi.comresearchgate.net For L3 larvae, this compound's LC50 was 3.9 µg/mL, while graveoline's was higher, indicating lower potency. mdpi.comresearchgate.netresearchgate.net Similarly, for adult females, this compound's LC50 was 16.8 µg/mL, again showing greater efficacy than graveoline. mdpi.comresearchgate.netresearchgate.net

The mechanism of action of this compound, which involves causing cuticular disruption, may differ from that of ivermectin, which primarily acts on the parasite's nervous system. mdpi.comresearchgate.net

Interactive Data Table: In Vitro Efficacy of this compound and Comparators against Strongyloides venezuelensis

| Compound | Parasite Stage | LC50 (µg/mL) at 72h | Selectivity Index (SI) at 72h |

| This compound | Infective L3 Larvae | 3.9 mdpi.comresearchgate.netnih.gov | 990 mdpi.comresearchgate.net |

| This compound | Adult Females | 16.8 mdpi.comresearchgate.netnih.gov | 200 mdpi.comresearchgate.net |

| Graveoline | Infective L3 Larvae | > this compound mdpi.com | - |

| Graveoline | Adult Females | > this compound mdpi.com | - |

| Ivermectin | Infective L3 Larvae | Similar to this compound mdpi.com | - |

Antimicrobial Properties of this compound

This compound, a furanocoumarin primarily isolated from plants of the Ruta genus, has demonstrated a noteworthy range of antimicrobial activities against various pathogens. nih.gov These properties have been the subject of numerous scientific investigations to determine its spectrum of efficacy and potential mechanisms of action.

Antibacterial Spectrum of this compound

This compound has been identified as a potent inhibitor of Streptococcus mutans, a primary etiological agent of dental caries. academicjournals.orgwikipedia.org In vitro studies have demonstrated its significant antibacterial effect. academicjournals.org

One study measured the antimicrobial effect of this compound through colony-forming unit (CFU) counts in solid media and the reduction of the tetrazolium salt MTT in liquid media. academicjournals.org The results indicated that this compound caused a significant, dose-dependent inhibition of S. mutans growth. academicjournals.org At concentrations ranging from 7.8 to 500 µg/ml, this compound induced a 50% to 71% reduction in growth in solid media and a 53% to 76% inhibition in liquid media. academicjournals.org The minimum inhibitory concentration (MIC) was determined to be less than 7.8 µg/mL, highlighting its strong antibiotic activity against this bacterium. academicjournals.orgljmu.ac.uk

Table 1: Inhibitory Effect of this compound on Streptococcus mutans

| Concentration (µg/ml) | Growth Inhibition (Liquid Media) | Growth Inhibition (Solid Media) |

|---|---|---|

| 7.8 - 500 | 53% - 76% | 50% - 71% |

Data sourced from in vitro studies measuring MTT reduction and CFU counts. academicjournals.org

This compound has shown significant promise in combating methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. wikipedia.org Research has revealed that this compound exhibits considerable antimicrobial activity against a variety of MRSA strains. nih.govmdpi.com

In a study evaluating compounds from Ruta chalepensis, this compound was tested against a panel of MRSA strains, including ATCC 25923, SA-1199B, XU212, MRSA-274819, and EMRSA-15. nih.govmdpi.comnih.gov The minimum inhibitory concentration (MIC) values for this compound against these strains were found to be in the range of 32 to 128 µg/mL. nih.govmdpi.comtargetmol.com Notably, this compound was found to be more active than the related compound chalepin (B78595). nih.govmdpi.com This has led to suggestions that the prenylation at the C-3 position of the coumarin (B35378) structure may be a critical factor for its anti-MRSA activity. nih.govmdpi.com

Table 2: MIC Values of this compound against MRSA Strains

| MRSA Strain | MIC (µg/mL) |

|---|---|

| ATCC 25923 | 32 - 128 |

| SA-1199B | 32 - 128 |

| XU212 | 32 - 128 |

| MRSA-274819 | 32 - 128 |

| EMRSA-15 | 32 - 128 |

Data from a study on compounds isolated from R. chalepensis. nih.govmdpi.com

Studies investigating the antimicrobial properties of extracts from Ruta chalepensis have highlighted their effectiveness against Salmonella species. researcher.lifephcogres.com While much of the research has focused on crude extracts, the presence of this compound as a major constituent suggests its contribution to this activity. phcogres.com

One study revealed that methanolic extracts of the leaves and stems of R. chalepensis, which contain this compound, were particularly active against Salmonella sp. phcogres.com The leaf extract produced an inhibition zone of 25 mm, while the stem extract produced a 24 mm inhibition zone. phcogres.com This indicates a potent inhibitory effect on the growth of this bacterium. phcogres.com Further research focusing specifically on isolated this compound is needed to quantify its direct activity against various Salmonella species.

Beyond its effects on S. mutans and MRSA, this compound has been evaluated against other clinically important bacteria. nih.govresearchgate.net In one study, this compound was among several compounds from Ruta chalepensis tested against a panel of microorganisms. researchgate.netmdpi.com

The results showed that this compound was active against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.25 x 10⁻¹ mg/mL. researchgate.net It also inhibited the growth of Escherichia coli. researchgate.net Furthermore, this compound demonstrated moderate activity against Pseudomonas aeruginosa, with MIC values ranging from 2.5 x 10⁻¹ to 5 x 10⁻¹ mg/mL. researchgate.net However, some studies have reported a lack of activity against Bacillus subtilis and Mycobacterium smegmatis at the tested concentrations. nih.gov

Table 3: Antibacterial Activity of this compound against Various Bacterial Strains

| Bacterial Strain | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Active | 1.25 x 10⁻¹ |

| Escherichia coli | Active | - |

| Pseudomonas aeruginosa | Moderately Active | 2.5 x 10⁻¹ - 5 x 10⁻¹ |

| Bacillus subtilis | Inactive at tested concentrations | - |

| Mycobacterium smegmatis | Inactive at tested concentrations | - |

Data compiled from various antimicrobial screening studies. nih.govresearchgate.net

Antifungal Efficacy of this compound

This compound has also been recognized for its antifungal properties. nih.govmdpi.com Research has shown its ability to inhibit the growth of pathogenic fungal strains such as Candida albicans and Cryptococcus neoformans. nih.govmdpi.com

In a broad screening of compounds from Ruta chalepensis, this compound was consistently found to inhibit the growth of Candida albicans. nih.gov The MIC values for this compound against C. albicans were reported to be in the range of 6.25 x 10⁻² to 5 x 10⁻¹ mg/mL. researchgate.net However, it is worth noting that one study using a modified microtiter-plate assay did not observe any antimicrobial activity against C. albicans at concentrations of 50-100 μg/mL. nih.gov

Activity of this compound Against Candida albicans

This compound has been reported to possess antifungal properties, including the inhibition of the fungal strain Candida albicans. nih.gov However, some studies have shown no antimicrobial activity at tested concentrations of 50-100 μg/mL against a range of microorganisms, including C. albicans, using a modified microtiter-plate assay. nih.gov Further research indicated that all tested compounds, including this compound, inhibited the growth of C. albicans with a Minimum Inhibitory Concentration (MIC) range of 6.25 × 10⁻²–5 × 10⁻¹ mg/mL. nih.gov

Efficacy of this compound Against Cryptococcus neoformans

This compound has been shown to inhibit the growth of the fungal strain Cryptococcus neoformans. nih.govresearchgate.net C. neoformans is an opportunistic fungal pathogen that can cause severe meningoencephalitis in individuals with compromised immune systems. nih.gov The ability of C. neoformans to form biofilms contributes to its survival and virulence. mdpi.com

This compound Activity Against Dermatophytes

Studies have investigated the efficacy of this compound against various dermatophytes, which are fungi that cause infections of the skin, hair, and nails.

An ethanol (B145695) extract of Ruta chalepensis, which contains this compound, demonstrated good antifungal activity against strains of dermatophytes, particularly Microsporum canis. ird.fropenedition.org The activity of the extract showed variability among different strains of the same species. openedition.org For M. canis, the ethanol extract of Ruta showed elevated activity in 57.1% of strains and intermediate activity in 42.9% of strains. openedition.org Against Trichophyton mentagrophytes and Trichophyton rubrum, the extract displayed a range of activity from inactive to elevated. openedition.org The extract also showed intermediate activity against Aspergillus fumigatus, Aspergillus terreus, Paecilomyces lilacinus, and Scopulariopsis brevicaulis. openedition.org

Antifertility Effects of this compound

This compound has been investigated for its effects on fertility, with studies primarily focusing on female rat models.

Investigations of this compound's Impact in Female Rat Models

Research has shown that this compound possesses antifertility effects in female rats. wikipedia.org Chloroform extracts of Ruta graveolens, with this compound identified as an active component, demonstrated significant anti-fertility activity in rats when administered in the early stages of pregnancy. researchgate.net This supports the traditional use of plants from the Ruta genus as abortifacients. nih.gov

Cellular and Ovarian Toxicity Mechanisms Associated with this compound's Antifertility Effects

The antifertility effects of this compound may be linked to its toxic effects on the ovaries. wikipedia.org Studies on animals treated with extracts containing this compound revealed the development of cystic and atretic follicles in their ovaries. nih.gov The investigation of how different drugs, including those that target cellular pathways, might affect ovarian function is an active area of research. nih.govoncohemakey.com

Antitumor and Cytotoxic Potential of this compound

This compound has been evaluated for its potential as an anticancer agent by assessing its cytotoxicity against various human cancer cell lines. mdpi.com

This compound has demonstrated cytotoxic effects against several cancer cell lines. mdpi.com It has shown cytotoxicity against colon (HT-29), lung (A-549), breast (MCF-7), kidney (A-498), and pancreatic (PACA-2) cancer cell lines. nih.govscienceopen.com Specifically, it exhibited considerable cytotoxic properties against the A-549 lung cancer cell line with an IC₅₀ value of 18.5 μg/mL. mdpi.com In another study, this compound was highly active against L5178Y-R lymphoma cells with an IC₅₀ of 9.15 µg/mL. researchgate.net It also showed a significant inhibitory impact on the A2780 ovarian cancer cell line. researcher.liferesearchgate.net

The cytotoxic activity of this compound is believed to be mediated through the induction of apoptosis, a process of programmed cell death. nih.gov Both chalepin and this compound were found to downregulate inhibitors of apoptosis and trigger the release of cytochrome c, leading to the activation of caspases 9 and 3. nih.gov

Table 1: Investigated Biological Activities of this compound

| Category | Specific Activity | Findings |

|---|---|---|

| Antifungal | Against Candida albicans | Inhibits growth, though some conflicting reports exist. nih.govnih.gov |

| Against Cryptococcus neoformans | Inhibits the growth of this pathogenic yeast. nih.govresearchgate.net | |

| Against Dermatophytes | Active against Microsporum canis, Trichophyton spp., Aspergillus spp., and others. openedition.orgopenedition.org | |

| Antifertility | In Female Rat Models | Demonstrates antifertility effects, particularly in early pregnancy. wikipedia.orgresearchgate.net |

| Cellular and Ovarian Toxicity | Associated with the formation of cystic and atretic follicles in the ovaries. nih.govwikipedia.org | |

| Antitumor | Cytotoxicity | Exhibits cytotoxic activity against various cancer cell lines including lung, colon, breast, kidney, pancreas, and ovarian cancers. nih.govmdpi.comscienceopen.comresearchgate.netresearcher.life |

In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines (e.g., L5178Y-R, HEP-G2)

This compound has demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory settings. Studies have evaluated its efficacy against the murine lymphoma cell line (L5178Y-R) and the human hepatocarcinoma cell line (HEP-G2). researchgate.netnih.gov In one study, this compound, as a major component of a Ruta chalepensis extract, was associated with high cytotoxic activity against L5178Y-R cells, exhibiting a 50% inhibitory concentration (IC50) of 9.15 µg/mL. nih.govresearchgate.netmdpi.com

The cytotoxicity of this compound and related compounds is often assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay, a colorimetric test that measures cellular metabolic activity. researchgate.netnih.gov Research has also shown that this compound exhibits cytotoxicity against a panel of other human cancer cell lines, including those of the colon (H-T29), lung (A-549), breast (MCF-7), kidney (A-498), and pancreas (PACA-2). mdpi.com

Table 1: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| L5178Y-R | Murine Lymphoma | 9.15 | nih.govresearchgate.net |

| HEP-G2 | Human Hepatocarcinoma | - | researchgate.netnih.gov |

| H-T29 | Colon Cancer | - | mdpi.com |

| A-549 | Lung Cancer | - | mdpi.com |

| MCF-7 | Breast Cancer | - | mdpi.com |

| A-498 | Kidney Cancer | - | mdpi.com |

| PACA-2 | Pancreatic Cancer | - | mdpi.com |

Data for IC50 values for some cell lines were not available in the provided search results.

Selective Toxicity Profile of this compound Against Cancer Cells Compared to Normal Mammalian Cells (e.g., Vero, PBMC, J774A.1)

A crucial aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound has been investigated for this selective toxicity profile. Studies have determined its cytotoxicity against normal mammalian cells, such as African green monkey kidney cells (Vero) and human peripheral blood mononuclear cells (PBMC), to calculate a selectivity index (SI). researchgate.netnih.gov The SI is a ratio that compares the cytotoxicity of a compound against normal cells versus cancer cells.

In a study evaluating major components from Ruta chalepensis, this compound demonstrated a selectivity index of 24.76 when its cytotoxicity against L5178Y-R cancer cells was compared to that against PBMC. nih.govresearchgate.netmdpi.com This suggests a degree of selective action against the cancerous cells. Furthermore, investigations have shown that while the methanol (B129727) extract of R. chalepensis containing this compound was significantly cytotoxic to HEP-G2 and L5178Y-R cells, it did not affect normal Vero, PBMC, and J774A.1 macrophage cells. researchgate.netnih.gov This differential cytotoxicity is a promising characteristic for further investigation. mdpi.com

Table 2: Selectivity Index (SI) of this compound

| Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |

|---|---|---|---|

| L5178Y-R | PBMC | 24.76 | nih.govresearchgate.netmdpi.com |

The SI is calculated as the IC50 for the normal cell line divided by the IC50 for the cancer cell line.

Preliminary Mechanistic Investigations into this compound's Anticancer Action (e.g., Cell Cycle Arrest, Modulation of NF-κB Pathway, STAT3 Phosphorylation, Activation of Apoptotic Pathways)

Preliminary research has begun to uncover the molecular mechanisms through which this compound may exert its anticancer effects. While some studies have focused more on the related compound chalepin, the findings provide a basis for understanding the potential actions of this compound.

Studies on chalepin have revealed its ability to induce cell cycle arrest at the S phase in human non-small cell lung cancer cells (A-549). mdpi.com This is accompanied by the downregulation of proteins involved in cell cycle progression. Furthermore, chalepin has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway and the phosphorylation of signal transducer and activator of transcription 3 (STAT3). mdpi.com Both NF-κB and STAT3 are transcription factors that, when overly active, can promote cancer cell proliferation, survival, and inflammation. nih.govresearchgate.netmdpi.com The inhibition of these pathways is a key target in cancer therapy. nih.gov

Both chalepin and this compound have been found to induce mitochondrial-mediated apoptosis (programmed cell death) in lung carcinoma cells. mdpi.com This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are enzymes that execute apoptosis. mdpi.com Specifically, chalepin treatment led to an increase in caspase 8 activity, which can initiate the apoptotic cascade. mdpi.com These findings suggest that this compound may share similar mechanisms of inducing cancer cell death through the modulation of critical signaling pathways and the activation of apoptosis.

Antiplatelet Aggregation Activity of this compound

This compound has demonstrated significant activity in inhibiting platelet aggregation, a key process in blood clotting. nih.govresearchgate.net

Inhibition of Platelet Aggregation Induced by Arachidonic Acid by this compound

This compound has been shown to be a potent inhibitor of platelet aggregation induced by arachidonic acid. nih.govresearchgate.net At a concentration of 100 μM, this compound, along with other compounds isolated from the genus Ruta, inhibited the aggregation of rabbit platelets challenged with arachidonic acid by more than 80%. taylorandfrancis.com Arachidonic acid is a precursor for the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator. synnovis.co.uk

Inhibition of Platelet Aggregation Induced by Collagen by this compound

In addition to its effects on arachidonic acid-induced aggregation, this compound also inhibits platelet aggregation triggered by collagen. nih.govresearchgate.net At a concentration of 100 μM, this compound was among the compounds that inhibited collagen-induced rabbit platelet aggregation by more than 80%. taylorandfrancis.com In another study, this compound was found to be more active against collagen-induced platelet aggregation compared to the compound bergapten (B1666803). researchgate.net Collagen is a protein that becomes exposed upon blood vessel injury, initiating platelet adhesion and aggregation. synnovis.co.uk

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 128834 |

| Chalepin | 10209 |

| Rutamarin | 26948 |

| Graveolin | 353825 |

| Bergapten | 2355 |

| Arachidonic acid | 444899 |

| Collagen | 755 |

| Doxorubicin | 31703 |

| Rutin | 5280805 |

| Dictamine | 10211 |

| Skimmianine | 10539 |

| Psoralen (B192213) | 4933 |

| Clausindin | 5315752 |

| Graveolinine | 119069 |

| Arborinine | 72445 |

| Isopimpinellin (B191614) | 6434 |

| Graveoline | 353825 |

| Minumicrolin | 101479860 |

| Murrangatin | 5318306 |

| Murralongin | 5318305 |

| Xanthyletin | 11029 |

| Luvangetin | 72363 |

Anti-inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory effects in various studies. medkoo.combiosynth.comnih.gov Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory pathways. medkoo.com Research suggests that this compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators of the inflammatory response. medkoo.com

In an in vivo mouse model, an ethanol extract of Ruta chalepensis, a plant rich in this compound, was shown to counteract the lethal effects of high doses of lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov Further in vitro studies on RAW 264.7 macrophage cells, a common model for studying inflammation, revealed that extracts of R. chalepensis significantly decreased the production of nitric oxide (NO), a pro-inflammatory molecule. nih.gov This reduction was associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression, mediated through the inhibition of the nuclear factor-κB (NF-κB) activation pathway. nih.gov

Antioxidant Activity of this compound

The antioxidant properties of this compound have been a subject of considerable research, with studies highlighting its ability to scavenge free radicals and modulate oxidative stress. medkoo.combiosynth.comnih.gov The antioxidant capacity of this compound is attributed to its chemical structure, which enables it to donate hydrogen atoms or transfer single electrons to neutralize reactive oxygen species (ROS). mdpi.com

In vitro assays have consistently demonstrated the antioxidant potential of this compound and extracts of plants containing it. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays are commonly used to evaluate antioxidant activity. nih.gov Methanol extracts of Ruta chalepensis have shown significant radical scavenging capabilities in these assays. nih.govmdpi.com For instance, one study reported an IC50 value of 60.2 μg/mL for the methanol leaf extract of R. chalepensis in the DPPH assay. mdpi.com

Furthermore, investigations into the cellular mechanisms of this compound's antioxidant effects have revealed its ability to enhance the activity of endogenous antioxidant enzymes. In LPS-stimulated RAW 264.7 macrophages, preincubation with R. chalepensis extracts led to a dose-dependent decrease in the production of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation. nih.gov Concurrently, the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), were increased. nih.gov

Modulatory Effects of this compound on Metabolic Pathways

This compound has been shown to interact with and modulate various metabolic pathways, with a particular focus on its effects on cytochrome P450 (CYP) enzymes. biosynth.comnih.gov These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds.

In vitro studies have established this compound as a mechanism-based inhibitor of several CYP enzymes, including CYP2A6, CYP1A1, and CYP3A4. medkoo.comnih.govnih.gov This means that this compound is not only a substrate for these enzymes but also, upon metabolic activation, forms a reactive intermediate that irreversibly inhibits the enzyme. nih.gov For example, pre-incubation of CYP2A6 with this compound in the presence of NADPH, a necessary cofactor for CYP activity, resulted in a significant enhancement of its inhibitory effect. nih.gov

In vivo studies in mice have further substantiated these findings. Oral administration of this compound was observed to decrease hepatic coumarin 7-hydroxylation, a reaction primarily catalyzed by CYP2a, while simultaneously increasing 7-pentoxyresorufin O-dealkylation, a marker for CYP2b activity. nih.gov This dual function of inhibiting one CYP isoform while inducing another highlights the complex modulatory effects of this compound on metabolic pathways. nih.gov These interactions are crucial as they can influence the metabolism of other drugs and endogenous substances. scilit.com

Allelopathic Activity of this compound

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. biu-edulab.org.il this compound has been identified as an allelochemical, exhibiting phytotoxic effects on various plant species. chemfaces.comresearchgate.net

Research has demonstrated that this compound can significantly inhibit the radicle growth of species such as Amaranthus hypochondriacus and Echinochloa crus-galli. chemfaces.comresearchgate.net In a greenhouse experiment, the decomposition of roots from Stauranthus perforatus, a plant containing this compound, in the soil had a significant inhibitory effect on the growth of weeds, with the allelopathic action being evident for up to six weeks. chemfaces.comresearchgate.net The phytotoxic effects of allelochemicals like this compound can disrupt various physiological processes in target plants, including cell division, nutrient uptake, and photosynthesis. biu-edulab.org.ilnotulaebiologicae.ro

This allelopathic property suggests a potential role for this compound in the development of natural herbicides. chemfaces.com The effect of decomposing leaves containing these compounds was found to be comparable to that of a commercial herbicide. chemfaces.com

Mechanisms of Action of Chalepensin

Identification of Molecular and Cellular Targets of Chalepensin

Research has identified several molecular and cellular targets of this compound, primarily in the context of its cytotoxic and apoptotic activities. This compound has demonstrated cytotoxicity against a variety of human cancer cell lines, including colon (H-T29), lung (A-549), breast (MCF-7), kidney (A-498), and pancreatic (PACA-2) cancer cells nih.govnih.gov.

The molecular mechanism underlying its cytotoxic effects involves the modulation of key proteins in the apoptotic pathway. Studies have shown that this compound can downregulate several inhibitors of apoptosis, such as Bcl-2, survivin, Bcl-xl, and cFLIP nih.gov. Furthermore, it has been observed to trigger the release of cytochrome c from the mitochondria and activate caspase-9 and caspase-3, which are crucial executioner enzymes in the apoptotic cascade nih.gov. These findings indicate that this compound induces cancer cell death by targeting and modulating the intrinsic apoptotic pathway.

Elucidation of this compound's Interactions with Specific Enzymes and Receptors

This compound's most well-characterized interactions are with the cytochrome P450 (CYP) superfamily of enzymes, where it acts as both a substrate and an inhibitor nih.govresearchgate.net. Its interaction with these enzymes is multifaceted, beginning with competitive binding at the active site and progressing to mechanism-based inactivation, which is detailed further in section 5.3.1 nih.govresearchgate.netresearchgate.net.

Beyond CYP enzymes, this compound has been found to interact with nuclear receptors that regulate gene expression. For instance, in vivo studies in mice have shown that this compound treatment leads to the induction of CYP2b9/10, a process mediated by the constitutive androstane receptor (CAR) nih.govresearchgate.net. This suggests that this compound can act as an activator of CAR, influencing the expression of downstream genes. Additionally, this compound has been reported to possess calcium antagonistic properties, indicating a potential interaction with calcium channels or related receptors, although the specific molecular targets for this activity require further elucidation nih.govresearchgate.netnih.gov.

Inhibition of Key Biological Pathways by this compound

This compound exerts significant influence on crucial biological pathways, most notably through its profound inhibitory effects on drug-metabolizing enzymes.

This compound is a potent inhibitor of multiple human cytochrome P450 isoforms, which are central to the metabolism of a vast array of xenobiotics and endogenous compounds.

This compound has been identified as a mechanism-based inactivator of a broad spectrum of CYP enzymes researchgate.net. This type of inhibition is characterized by the metabolic activation of the inhibitor by the target enzyme into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.

Pronounced mechanism-based inactivation has been observed for CYP1A1 and CYP3A4. This compound also inhibits human CYP1A2, CYP2A13, CYP2C9, CYP2D6, and CYP2E1 to varying degrees, with CYP2E1 showing the least susceptibility to this inactivation mechanism researchgate.net. The inhibition of CYP2A6 by this compound has been extensively studied. Initially, it acts as a competitive inhibitor, but following pre-incubation with the cofactor NADPH, its inhibitory potency dramatically increases, demonstrating time-dependent inactivation researchgate.net. This process results in a loss of the spectrally detectable P450 content researchgate.net.

Below is a summary of the CYP isoforms inhibited by this compound and the characteristics of this inhibition.

| CYP Isoform | Type of Inhibition | Key Findings |

| CYP2A6 | Competitive; Mechanism-Based | Potent time-dependent inactivation after NADPH pre-incubation. Kinetic parameters determined: kinact of 0.044 min-1 and KI of 2.64 µM. researchgate.net |

| CYP1A1 | Mechanism-Based | Undergoes pronounced inactivation. researchgate.net |

| CYP3A4 | Mechanism-Based | Undergoes pronounced inactivation. researchgate.net |

| CYP1A2 | Inhibition | Susceptible to inhibition by this compound. researchgate.net |

| CYP2A13 | Inhibition | Susceptible to inhibition by this compound. researchgate.net |

| CYP2C9 | Inhibition | Susceptible to inhibition by this compound. researchgate.net |

| CYP2D6 | Inhibition | Susceptible to inhibition by this compound. researchgate.net |

| CYP2E1 | Mechanism-Based | Least susceptible to mechanism-based inactivation among tested isoforms. researchgate.net |

The mechanism-based inactivation of CYP enzymes by this compound is critically dependent on its metabolic activation via epoxidation researchgate.net. The high epoxidation activities of isoforms like CYP1A1 and CYP3A4 correspond with their significant susceptibility to inactivation by this compound researchgate.net. For CYP2A6, analysis of this compound metabolites revealed the formation of an unstable epoxide intermediate as a key step in the inactivation process researchgate.net. This reactive epoxide can covalently bind to the enzyme's apoprotein or heme moiety, leading to irreversible inhibition. This mechanism is crucial for understanding the potential for this compound-mediated drug-drug interactions, as the inactivation of major drug-metabolizing enzymes can significantly alter the pharmacokinetics of co-administered drugs.

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on ATP synthesis and Mg2+-ATPase activity. While a related compound, chalepin (B78595), has been noted to inhibit mitochondrial respiration—a process linked to ATP production—similar studies focusing specifically on this compound are not available nih.gov.

Proposed Molecular Mechanisms for this compound's Antiparasitic Action

The antiparasitic activity of this compound is primarily associated with its ability to induce significant structural damage to the parasite's outer layers. The proposed mechanism involves the induction of cuticular disruptions. mdpi.comnih.gov This action is thought to be analogous to that of the anthelmintic drug praziquantel, which functions as a calcium agonist. By potentially increasing the concentration of calcium inside the parasite's cells, this compound may lead to the disruption of the tegument, the outer covering of the worm. mdpi.comnih.gov

A significant consequence of this cuticular damage is the proposed synergy with the host's immune system. mdpi.comnih.gov The disruption of the parasite's protective outer layer can lead to the exposure of parasite antigens. nih.gov This exposure allows host antibodies to recognize the parasite, thereby facilitating and activating an immune response against the invading organism. mdpi.comnih.gov This dual action—direct damage to the parasite and making it a target for the host's immune system—underpins its potential as an antiparasitic agent. nih.gov

Proposed Mechanisms for this compound's Antimicrobial Action

This compound has demonstrated notable antimicrobial properties through mechanisms that involve the inhibition of microbial growth and viability. nih.govresearchgate.net Research has shown its effectiveness against various pathogenic microbes, including bacteria and fungi. nih.govwikipedia.org The compound has been reported to inhibit the growth of fungal strains such as Candida albicans and Cryptococcus neoformans. nih.gov

Its antibacterial action has been specifically documented against bacteria like Streptococcus mutans, a primary causative agent of dental caries, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govwikipedia.org The mechanism centers on a significant suppression of bacterial growth. researchgate.net In studies involving S. mutans, this compound was shown to inhibit growth by 53% to 76% in liquid media and 50% to 71% in solid media, with a minimum inhibitory concentration (MIC) of less than 7.8 µg/ml. researchgate.net This direct inhibition of viability and proliferation is the core proposed mechanism for its antimicrobial effects. researchgate.net

Table 1: In Vitro Antimicrobial Effect of this compound on Streptococcus mutans Growth

| Concentration (µg/ml) | Growth Inhibition in Liquid Medium (%) | Growth Inhibition in Solid Medium (%) |

|---|---|---|

| 7.8 | 53% | 50% |

| 500 | 76% | 71% |

Data sourced from studies on the antimicrobial effect of this compound against S. mutans. researchgate.net

Structure Activity Relationship Sar Studies of Chalepensin

Identification of Critical Structural Features of Chalepensin for Diverse Biological Activities

SAR studies have pinpointed several key structural components of this compound that are crucial for its biological activities. The fundamental coumarin (B35378) (2H-1-benzopyran-2-one) backbone, consisting of fused benzene (B151609) and α-pyrone rings, provides the basic scaffold necessary for interaction with biological targets. sci-hub.semdpi.com The presence of the furan (B31954) ring fused to the coumarin core is another critical determinant of its activity. encyclopedia.pub

However, the most distinctive feature influencing this compound's bioactivity is the prenyl group (a 3,3-dimethylallyl group) attached to the C-3 position of the coumarin nucleus. nih.govljmu.ac.uk This lipophilic side chain significantly impacts the molecule's interaction with cellular membranes and protein targets. For instance, in studies on anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, the 3-prenylation was identified as a key determinant. mdpi.com Furanocoumarins lacking this C-3 prenylation, such as bergapten (B1666803) and isopimpinellin (B191614), were found to be inactive against MRSA strains, highlighting the essential role of this substituent. nih.govmdpi.com

The Influence of Prenylation at the C-3 Position of the Coumarin Nucleus on this compound's Activity

The prenylation at the C-3 position of the coumarin nucleus is a pivotal factor in defining the biological activity profile of this compound. nih.gov This structural feature is relatively rare among naturally occurring furanocoumarins and significantly enhances its potency in various biological assays. nih.govencyclopedia.pub

The prenyl group's importance is underscored by its contribution to the lipophilicity of the molecule. bioline.org.br This increased lipophilicity can facilitate the transport of this compound across biological membranes, thereby increasing its bioavailability at the target site. The length and nature of the prenyl side chain have been shown to influence cytotoxic activity, with longer chains sometimes correlating with higher potency. bioline.org.br

In the context of anti-MRSA activity, the C-3 prenylation is considered a key determinant. mdpi.com Studies comparing this compound to non-prenylated furanocoumarins demonstrated that the presence of the prenyl group was essential for the observed antibacterial effects. nih.govmdpi.com This suggests that the prenyl moiety is directly involved in the interaction with bacterial targets or enhances the molecule's ability to penetrate the bacterial cell wall.

The presence of the prenyl group is a critical feature for a range of biological functions, and prenyltransferases are the enzymes responsible for attaching these residues to the phenolic backbone. oup.com The specific placement of the prenyl group at the C-3 position in this compound, therefore, represents a key structural element that nature has selected for potent biological activity.

Comparative SAR Analysis of this compound with Structurally Related Furanocoumarins and Dihydrofuranocoumarins (e.g., Chalepin (B78595), Rutamarin)

Comparative SAR analyses involving this compound and its structural analogs, such as the dihydrofuranocoumarin chalepin and the acetylated derivative rutamarin, provide valuable insights into the fine-tuning of its biological activity. nih.govljmu.ac.uk

This compound vs. Chalepin: Chalepin is the dihydrofuranocoumarin analog of this compound, meaning the furan ring is saturated. nih.govencyclopedia.pub Both compounds share the C-3 prenyl group and have been isolated from Ruta chalepensis. nih.govresearchgate.net In studies evaluating anti-MRSA activity, both this compound and chalepin showed significant effects, with MIC values ranging from 32 to 128 µg/mL against various MRSA strains. nih.gov However, this compound was found to be more active than chalepin in these assays. nih.gov This suggests that the double bond in the furan ring of this compound contributes to its enhanced antibacterial potency, possibly by influencing the planarity of the molecule and its electronic properties.

This compound vs. Rutamarin: Rutamarin is essentially acetyl-chalepin. researchgate.net Like this compound and chalepin, it possesses a C-3 prenyl group. ljmu.ac.uk All three compounds—this compound, chalepin, and rutamarin—have demonstrated remarkable inhibitory activity, which is greater than that of other coumarins like bergapten and isopimpinellin that lack the C-3 prenyl group. ljmu.ac.uk Among these three active coumarins, this compound was often found to be the most potent. ljmu.ac.uk

The following table summarizes the key structural differences and their impact on anti-MRSA activity:

| Compound | Core Structure | C-3 Substituent | Furan Ring | Relative Anti-MRSA Activity |

| This compound | Furanocoumarin | Prenyl | Unsaturated | High nih.gov |

| Chalepin | Dihydrofuranocoumarin | Prenyl | Saturated | Moderate to High nih.gov |

| Rutamarin | Dihydrofuranocoumarin | Prenyl (acetylated) | Saturated | Moderate to High ljmu.ac.ukuel.ac.uk |

| Bergapten | Furanocoumarin | None | Unsaturated | Inactive nih.govmdpi.com |

| Isopimpinellin | Furanocoumarin | None | Unsaturated | Inactive nih.govmdpi.com |

This comparative analysis strongly indicates that while the C-3 prenyl group is the primary driver of activity, the nature of the furan ring (saturated vs. unsaturated) and further substitutions can modulate the potency of these related coumarins. nih.govljmu.ac.uk

Computational and In Silico Approaches in this compound SAR Analysis (e.g., Molecular Docking for Anti-MRSA Activity)

Computational and in silico methods have become increasingly important in understanding the SAR of this compound, particularly for its anti-MRSA activity. nih.govmdpi.com These approaches complement experimental data by providing insights into the molecular interactions between this compound and its biological targets. mdpi.com

Molecular docking studies have been employed to investigate how this compound binds to key proteins in MRSA. mdpi.comresearchgate.net These in silico analyses have shown that this compound can bind to MRSA protein targets primarily through hydrogen bonding and van der Waals forces. nih.gov The docking simulations help to visualize the binding pose of this compound within the active site of a target protein, revealing which amino acid residues are involved in the interaction.

For example, in one study, this compound was docked with several MRSA protein targets, and the results suggested that it could be a promising candidate for the development of new anti-MRSA agents. nih.govmdpi.com In silico drug-likeness predictions, such as those based on Lipinski's rules, have also been applied to this compound. nih.gov These studies have indicated that this compound has good predicted oral bioavailability and favorable physicochemical properties for a drug candidate. nih.gov

These computational tools allow for the rapid screening of virtual libraries of this compound analogs, helping to prioritize compounds for synthesis and biological testing. By predicting the binding affinity and interaction patterns of modified this compound structures, in silico methods can guide the rational design of more potent and selective derivatives. mdpi.com This synergy between computational and experimental approaches accelerates the process of lead optimization in drug discovery.

Advanced Research Methodologies and Approaches in Chalepensin Studies

Bioassay-Guided Fractionation for the Isolation of Chalepensin as an Active Compound

Bioassay-guided fractionation is a pivotal strategy for identifying and isolating bioactive compounds from natural sources. This method involves a stepwise process of separating complex mixtures, such as plant extracts, into simpler fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

This approach has been successfully employed to isolate this compound from various plant species, most notably from the Rutaceae family. encyclopedia.pubmdpi.comnih.govresearchgate.net For instance, research on plants used in traditional Mexican medicine for treating protozoal infections led to the isolation of this compound from Ruta chalepensis. mdpi.comnih.gov The process began with the screening of methanolic extracts for antiprotozoal activity against Entamoeba histolytica. mdpi.comnih.gov The extract of R. chalepensis demonstrated significant growth inhibition, prompting its fractionation. mdpi.comnih.gov Subsequent bioassays of the fractions pinpointed the activity to a specific fraction, from which this compound was ultimately isolated and identified as the bioactive agent. mdpi.comnih.gov

Similarly, bioassay-guided fractionation of R. chalepensis extracts has led to the identification of this compound as a potent agent against other pathogens, including the dental caries-causing bacterium Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA). academicjournals.orgnih.gov In these studies, the initial crude extracts showed antimicrobial properties, and through systematic fractionation and testing, this compound was identified as a key contributor to this activity. academicjournals.orgnih.gov This methodology has also been crucial in isolating this compound for studies on its antiparasitic effects against helminths like Strongyloides venezuelensis. mdpi.com

The repeated success of bioassay-guided fractionation underscores its importance in natural product research, providing a direct path from traditional medicinal knowledge to the identification of specific, pharmacologically active molecules like this compound. mdpi.comresearchgate.net

Advanced In Vitro Models for Comprehensive Biological Activity Assessment

The biological evaluation of this compound has been extensively carried out using a variety of advanced in vitro models. These models are essential for the initial screening and detailed characterization of the compound's bioactivity across different biological systems.

Diverse Cell Lines: A wide range of human and animal cell lines have been utilized to assess the cytotoxic and pharmacological properties of this compound. For instance, its anticancer potential has been investigated against various human cancer cell lines. researchgate.netnih.gov Studies have demonstrated its cytotoxic activity against L5178Y-R lymphoma cells and HEP-G2 human liver cancer cells. nih.gov The use of normal cell lines, such as VERO cells (from monkey kidney), peripheral blood mononuclear cells (PBMCs), and J774A.1 macrophage-like cells, allows for the determination of selectivity, a crucial factor in assessing the therapeutic potential of a compound. mdpi.comnih.gov For example, the selectivity index (SI) of this compound, calculated by comparing its toxicity to cancer cells versus normal cells, indicates its potential as a targeted antitumor agent. mdpi.comnih.gov

Parasite Cultures: In vitro cultures of various parasites have been instrumental in evaluating the antiparasitic activity of this compound. It has shown significant activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. mdpi.commdpi.com More recently, its efficacy against the nematode Strongyloides venezuelensis, a model for the human parasite Strongyloides stercoralis, has been demonstrated. mdpi.comresearchgate.net These studies involve culturing both the larval (L3) and adult stages of the parasite and assessing the compound's ability to inhibit their growth and viability, often determining the lethal concentration 50 (LC50). mdpi.comresearchgate.net

Microbial Assays: The antimicrobial properties of this compound have been confirmed through various microbial assays. Its antibacterial activity against Streptococcus mutans, a primary cause of dental caries, was measured using methods like colony-forming unit (CFU) counts and the reduction of the tetrazolium salt MTT, which indicates metabolic activity. academicjournals.orgresearchgate.netresearchgate.net These assays revealed significant growth inhibition of S. mutans at low concentrations. academicjournals.orgresearchgate.net Furthermore, this compound has been tested against a panel of methicillin-resistant Staphylococcus aureus (MRSA) strains, demonstrating its potential to combat antibiotic-resistant bacteria. nih.govtargetmol.com The minimum inhibitory concentration (MIC) is a common metric determined in these assays to quantify the potency of the antimicrobial effect. nih.govnih.govresearchgate.net

The use of these diverse in vitro models provides a comprehensive initial assessment of this compound's biological activity, guiding further preclinical development. mdpi.comresearchgate.netresearchgate.net

Table 1: Summary of In Vitro Biological Activity of this compound

| Model System | Organism/Cell Line | Observed Activity | Key Metric | Reference |

|---|---|---|---|---|

| Cancer Cell Line | L5178Y-R Lymphoma | Cytotoxicity | IC50: 9.15 µg/mL | nih.gov |

| Cancer Cell Line | HEP-G2 Hepatocarcinoma | Cytotoxicity | IC50: 36.60 µg/mL (for CHCl3 partition) | nih.gov |

| Parasite Culture | Entamoeba histolytica | Antiprotozoal | IC50: 45.95 µg/mL | mdpi.com |

| Parasite Culture | Strongyloides venezuelensis (L3 larvae) | Nematocidal | LC50: 3.9 µg/mL | mdpi.com |

| Parasite Culture | Strongyloides venezuelensis (Adult females) | Nematocidal | LC50: 16.8 µg/mL | mdpi.com |

| Microbial Assay | Streptococcus mutans | Antibacterial | MIC: < 7.8 µg/mL | academicjournals.org |

| Microbial Assay | MRSA strains | Antibacterial | MIC: 32–128 µg/mL | nih.gov |

Rigorous In Vivo Animal Models for Efficacy, Pharmacokinetics, and Preclinical Toxicity Evaluations

While in vitro studies are essential for initial screening, in vivo animal models are critical for evaluating the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety of a compound in a whole biological system. newsama.comfrontiersin.org The use of animal models allows researchers to understand how a compound behaves in a complex physiological environment, which is a crucial step before any consideration for human trials. worktribe.com

Studies on this compound have utilized various animal models to investigate its biological effects. For instance, the antifertility effects of this compound were demonstrated in female rats. mdpi.com These studies showed that the compound could impact the early stages of pregnancy, providing a scientific basis for the traditional use of Ruta species as abortifacients. mdpi.com Such in vivo experiments are indispensable for confirming the physiological relevance of activities observed in vitro. researchgate.net

Preclinical toxicity studies in animal models are also a standard part of drug development. worktribe.com Although detailed toxicity data for this compound is not extensively published, the antifertility studies in rats noted some level of toxicity, highlighting the importance of these models in identifying potential safety concerns. mdpi.com

Furthermore, in vivo models are used to study the pharmacokinetic properties of compounds. Research has been conducted on the mechanism-based inhibition of cytochrome P450 (CYP) enzymes by this compound in various in vivo models. mdpi.comnih.gov These studies are vital for predicting potential drug-drug interactions and understanding how the compound is metabolized and cleared from the body.

The transition from in vitro findings to in vivo validation is a cornerstone of preclinical research, and the use of rigorous animal models is essential for assessing the true therapeutic potential and risks associated with compounds like this compound. encyclopedia.pubmdpi.com

High-Resolution Microscopic Techniques for Morphological and Ultrastructural Analysis

High-resolution microscopy techniques are powerful tools for visualizing the effects of a compound on the morphology and ultrastructure of cells and organisms. researchgate.net Scanning electron microscopy (SEM), in particular, has been employed to study the impact of this compound at a micro-level. nih.gov

In a study investigating the antiparasitic activity of this compound against the nematode Strongyloides venezuelensis, SEM was used to observe the morphological changes in adult female parasites after treatment. mdpi.comresearchgate.net The SEM images revealed that this compound caused the formation of protuberances across the parasite's body. mdpi.comresearchgate.net This is in contrast to another compound, graveoline, which primarily induced cuticle detachment. mdpi.com Such detailed morphological analysis provides valuable insights into the compound's mechanism of action, suggesting that this compound may disrupt the integrity of the parasite's outer surface. mdpi.comnih.gov

The ability to visualize these ultrastructural alterations offers a qualitative, and sometimes quantitative, understanding of how a bioactive compound exerts its effects, complementing data from biochemical and molecular assays. nih.govfrontiersin.org

Omics Technologies to Elucidate Systemic Biological Effects

"Omics" technologies, such as metabolomics and microbiomics, offer a systems-level view of biological processes by simultaneously measuring large numbers of molecules like metabolites or analyzing entire microbial communities. These approaches are increasingly being used to understand the broad, systemic effects of natural compounds.

Metabolomic approaches could be applied to understand the systemic effects of this compound treatment in animal models. By analyzing changes in the metabolome of blood, urine, or tissues after administration of the compound, researchers could identify metabolic pathways that are perturbed. This can provide clues about the compound's mechanism of action, its off-target effects, and potential biomarkers of its activity or toxicity.

Although the direct application of omics technologies to study this compound specifically is still an emerging area, these powerful tools hold great promise for providing a deeper, more holistic understanding of its biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Dynamics Simulations for Predictive Biology

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations are valuable tools in modern drug discovery. They allow researchers to predict the biological activity of compounds and understand their interactions with molecular targets, thereby guiding the design of more potent and selective analogs.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound were not identified, research on related furanocoumarins has suggested that certain structural features are key to their bioactivity. For instance, in a study on the anti-MRSA activity of compounds from Ruta chalepensis, it was suggested that the prenylation at the C-3 position of the coumarin (B35378) nucleus, a key feature of this compound, might be a critical determinant of its activity. mdpi.comnih.gov This type of structure-activity observation is the foundation upon which QSAR models are built.

In Silico and Molecular Dynamics Studies: In silico studies, which encompass a broad range of computational methods including molecular docking and MD simulations, have been applied to this compound. Following the discovery of its anti-MRSA activity, in silico studies were performed to predict its drug-like properties and to understand its potential interactions with MRSA protein targets. mdpi.comnih.gov These studies suggested that this compound has good potential for gastrointestinal absorption and does not violate Lipinski's rule of five, which predicts drug-likeness. mdpi.com The simulations also indicated that this compound could bind to specific MRSA proteins, primarily through hydrogen bonding and van der Waals forces. mdpi.com Such findings suggest that this compound could serve as a template for designing new anti-MRSA agents. mdpi.com

These computational methodologies provide a rational basis for optimizing the structure of this compound to enhance its therapeutic properties and reduce potential side effects.

Synthetic Biology and Metabolic Engineering Strategies for Enhanced this compound Production

The production of valuable natural compounds like this compound directly from their plant sources can be inefficient and unsustainable. Synthetic biology and metabolic engineering offer promising alternative strategies for enhancing the production of these molecules. openaccessjournals.comfrontiersin.orgnih.gov These fields involve redesigning the metabolism of microorganisms or plants to produce target compounds at higher yields. nih.gov

The biosynthesis of furanocoumarins, the class of compounds to which this compound belongs, has been a subject of metabolic engineering research. kyoto-u.ac.jp The biosynthetic pathway involves several enzymatic steps, starting from primary metabolites. researchgate.net A key step is the prenylation of a coumarin precursor, umbelliferone (B1683723). nih.gov

Research has focused on engineering the furanocoumarin pathway in both the native plant producers and in heterologous hosts like other plants or microbes. For example, a gene for a coumarin-specific prenyltransferase (PcPT) has been identified. nih.gov When this gene was over-expressed in Ruta graveolens, a plant that naturally produces coumarins, it led to an increased consumption of the precursor umbelliferone. kyoto-u.ac.jpnih.gov

Furthermore, researchers have successfully reconstructed part of the furanocoumarin pathway in Nicotiana benthamiana, a plant that does not naturally produce these compounds. nih.govacs.org By expressing the PcPT gene along with another pathway gene, they were able to produce demethylsuberosin, an intermediate in linear furanocoumarin biosynthesis. nih.govacs.org

These studies demonstrate the feasibility of using metabolic engineering and synthetic biology tools to increase the production of furanocoumarins. umw.edu.plmdpi.commdpi.com While these strategies have not yet been specifically optimized for the large-scale production of this compound itself, they lay the groundwork for future efforts to develop sustainable and high-yield production platforms for this and other valuable bioactive compounds. openaccessjournals.com

Future Research Directions and Therapeutic Potential of Chalepensin

Comprehensive Elucidation of Chalepensin's Full Mechanism of Action Spectrum

While preliminary studies have identified some of this compound's biological effects, a deep understanding of its mechanisms of action is still lacking. Future research should focus on identifying its specific cellular and molecular targets. This includes investigating its interactions with key enzymes, receptors, and signaling pathways involved in the various conditions it has shown promise in treating, such as cancer and parasitic diseases. nih.govmdpi.com Studies have indicated its potential to inhibit cytochrome P450 enzymes and act as a calcium antagonist, but the full spectrum of its activity remains to be explored. mdpi.com A comprehensive understanding of its mechanism is crucial for predicting its efficacy and potential side effects.

Initiation of Controlled Preclinical Development and Exploratory Clinical Trials for this compound (Addressing Current Knowledge Gaps)

To date, there have been no systematic preclinical or clinical trials of this compound in humans. mdpi.comresearchgate.net The progression of this compound from a compound of interest to a potential therapeutic agent necessitates a structured development program.

Preclinical Development: This phase should involve comprehensive in vitro and in vivo studies to establish a foundational safety and efficacy profile. veeprho.com Key objectives include:

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Toxicology: Assessing acute and chronic toxicity to identify safe dosage ranges for initial human trials.

Efficacy in Animal Models: Evaluating its therapeutic effect in relevant animal models of diseases like cancer and parasitic infections. mdpi.combiomedres.us

Exploratory Clinical Trials (Phase 0/I): Following successful preclinical evaluation, exploratory clinical trials can be initiated. europa.eunih.gov

Phase 0 studies would involve administering sub-therapeutic doses to a small number of subjects to gather preliminary human pharmacokinetic data. nih.gov

Phase I trials would focus on assessing the safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers or patients to determine a safe dosage range for further studies. nih.gov

Currently, a significant knowledge gap exists regarding this compound's performance in these critical developmental stages. mdpi.com

Rational Design and Synthesis of this compound Analogues with Improved Potency, Selectivity, and Pharmacokinetic Profiles